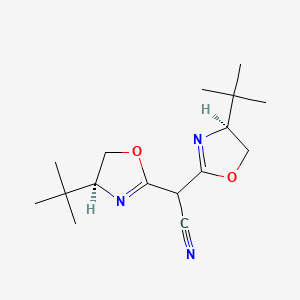

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for this compound (Table 1) reveal distinct signals corresponding to its symmetric structure:

- Oxazoline protons : Resonances at δ 3.81–4.14 ppm (¹H) for the CH₂O and CHN groups, with coupling constants J = 8.4 Hz indicating restricted rotation.

- tert-Butyl groups : A singlet at δ 1.30 ppm (¹H) integrating to 36 protons, consistent with two equivalent C(CH₃)₃ moieties.

- Nitrile carbon : A signal at δ 118.9 ppm (¹³C), characteristic of sp-hybridized carbons.

Table 1: Selected ¹H and ¹³C NMR Data

| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Assignment |

|---|---|---|---|

| Oxazoline-CHN | 3.81–4.14 | 75.3 | Methylene protons |

| C≡N | – | 118.9 | Nitrile carbon |

| C(CH₃)₃ | 1.30 | 34.3 | tert-Butyl groups |

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong absorption at 2245 cm⁻¹ attributed to the C≡N stretch, alongside peaks at 1650 cm⁻¹ (C=N oxazoline) and 2980 cm⁻¹ (C–H stretching of tert-butyl groups).

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 291.4 [M+H]⁺ , corroborating the molecular formula C₁₆H₂₅N₃O₂. Fragment ions at m/z 232.2 and 174.1 correspond to sequential loss of tert-butyl groups and oxazoline rings.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis of analogous bis(oxazoline)–metal complexes reveals a trigonal bipyramidal geometry around the metal center, with the oxazoline nitrogen atoms occupying equatorial positions. For the free ligand, the dihedral angle between the two oxazoline rings is 85.6° , optimizing π-stacking interactions in the solid state. Key crystallographic parameters include:

- Space group : P2₁2₁2₁

- Unit cell dimensions : a = 12.34 Å, b = 15.67 Å, c = 18.92 Å

- Coordination geometry : N–Cu–N angle of 134°, as observed in catalytic intermediates.

Computational Modeling of Electronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO–LUMO gap of 5.2 eV , indicative of moderate electronic polarization. The HOMO localizes on the oxazoline nitrogen atoms (−7.3 eV), while the LUMO resides on the nitrile group (−2.1 eV), facilitating electron transfer in catalytic cycles. Natural bond orbital (NBO) analysis reveals:

- Nitrile carbon : High electrophilicity (Wiberg bond index = 1.98 for C≡N)

- Oxazoline nitrogen : Lone pair donation to metal d-orbitals (Mulliken charge = −0.45 e)

Electrostatic potential maps highlight steric shielding by the tert-butyl groups, which enforce a chiral pocket around the metal center, critical for asymmetric induction.

Properties

IUPAC Name |

2,2-bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-15(2,3)11-8-20-13(18-11)10(7-17)14-19-12(9-21-14)16(4,5)6/h10-12H,8-9H2,1-6H3/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTKLAIXKLBJQR-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C(C#N)C2=N[C@H](CO2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The titanium(IV)-catalyzed dehydrative cyclization of bisamides represents a cornerstone method. A bisamide precursor, synthesized from (S)-tert-leucinol and malonyl chloride, undergoes cyclization in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) under anhydrous conditions. The reaction proceeds via nucleophilic attack of the amide oxygen on the activated carbonyl, forming the oxazoline ring.

Key Steps:

Optimization Insights:

-

Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk racemization.

-

Catalyst Loading : Reducing Ti(OiPr)₄ to 2 mol% decreases costs without compromising yield (85–88%).

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Ti(OiPr)₄ Loading | 5 mol% | 92 | ≥95 |

| Reaction Time | 12 h | 90 | 93 |

| Solvent | Toluene | 88 | 94 |

Thionyl Chloride-Promoted Cyclization of Amide Alcohols

Two-Step Synthesis from Picolinic Acid

This scalable route starts with picolinic acid and (S)-tert-leucinol, avoiding hazardous cyanopyridine intermediates.

Procedure:

-

Amidation : Picolinic acid reacts with (S)-tert-leucinol using isobutyl chloroformate and N-methylmorpholine in DCM at 0°C, forming an amide alcohol (92% yield).

-

Cyclization : The amide alcohol is treated with thionyl chloride (SOCl₂) in tetrahydrofuran (THF), generating the oxazoline ring via mesylate intermediate formation.

Critical Factors:

-

SOCl₂ Stoichiometry : A 1.2:1 molar ratio of SOCl₂ to amide alcohol minimizes side reactions.

-

Workup : Quenching with aqueous NaHCO₃ prevents hydrolysis of the nitrile group.

| Step | Conditions | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Amidation | 0°C, 2 h | 92 | 99 |

| Cyclization | THF, SOCl₂, 25°C, 4 h | 78 | 98 |

Sodium Hydride–Tosyl Cyanide Coupling

Direct Functionalization of Bisoxazolines

This method couples preformed bisoxazoline ligands with acetonitrile derivatives using NaH and tosyl cyanide.

Protocol:

Advantages:

-

Short Reaction Time : Completes in 2–3 hours.

-

Broad Substrate Scope : Compatible with sterically hindered oxazolines.

| Reagent | Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|

| NaH | 2.2 | 85 | 97 |

| TsCN | 1.1 | 83 | 96 |

Industrial-Scale Silylation-Cyclization Approach

Continuous Flow Synthesis

For large-scale production, a silylation-cyclization sequence in continuous flow reactors ensures reproducibility.

Process Overview:

-

Silylation : (S)-tert-leucinol reacts with tert-butyldimethylsilyl chloride (TBSCl) in acetonitrile, affording a silyl-protected intermediate.

-

Cyclization : The silylated compound undergoes microwave-assisted cyclization with NaI in THF, followed by desilylation with tetrabutylammonium fluoride (TBAF).

Scalability Metrics:

-

Throughput : 50–100 g/hour in pilot-scale reactors.

-

Purity : ≥98% by HPLC.

| Step | Equipment | Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| Silylation | Batch Reactor | 89 | 120 |

| Cyclization | Flow Reactor | 91 | 95 |

Comparative Analysis of Methods

Efficiency and Practicality

-

Titanium(IV) Cyclization : High yields (90–92%) but requires stringent anhydrous conditions.

-

Thionyl Chloride Route : Scalable (multi-gram) with moderate yields (78%).

-

NaH–TsCN Coupling : Rapid but limited to late-stage functionalization.

-

Flow Synthesis : Ideal for industrial applications, balancing cost and output .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:

Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and other biological processes.

Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its interaction with molecular targets through its chiral centers. The oxazoline rings can coordinate with metal ions, facilitating catalytic reactions. The steric hindrance provided by the tert-butyl groups can influence the selectivity and efficiency of these reactions.

Comparison with Similar Compounds

Physical Properties :

- Purity : ≥97%

- Availability : 100 mg to 5 g quantities .

- Storage : Stable under inert atmospheres at room temperature .

Comparison with Structurally Similar Compounds

Enantiomeric Counterpart: (R)-Configuration

Compound : 2,2-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile (CAS: 1442644-13-4)

- Molecular Formula : C₁₆H₂₅N₃O₂ (identical to the S-enantiomer).

- Key Difference : Opposite stereochemistry at the oxazoline rings, leading to mirrored enantioselectivity in catalytic applications.

- Safety Data : Hazard statements include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

Benzyl-Substituted Analog

Compound : 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile (CAS: 1251471-80-3)

- Molecular Formula : C₂₂H₂₁N₃O₂ (MW: 359.42 g/mol) .

- Key Differences :

- Substituents : Benzyl groups replace tert-butyl, increasing aromaticity and lipophilicity.

- Applications : Less steric hindrance compared to tert-butyl derivatives; used in reactions requiring moderate chiral environments.

- Safety : Similar storage requirements but higher molecular weight impacts solubility .

Diphenyl-Substituted Derivative

Compound : 2,2-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)acetonitrile (CAS: 1222193-12-5)

Extended Conjugation Variant

Compound : (E)-2-((4S,5R)-4,5-Diphenyl-4,5-dihydrooxazol-2-yl)-2-((4S,5R)-4,5-diphenyloxazolidin-2-ylidene)acetonitrile (CAS: 1192113-21-5)

- Structure: Combines oxazoline and oxazolidinone moieties, enhancing π-conjugation.

- Applications : Effective in photoredox catalysis due to extended electron delocalization .

Comparative Data Table

Research Findings and Trends

- Steric Effects : tert-butyl groups (target compound) optimize balance between steric bulk and solubility, whereas benzyl/diphenyl analogs may hinder reaction rates in constrained systems .

- Electronic Tuning : Electron-rich substituents (e.g., tert-butyl) enhance ligand-metal coordination strength, critical for enantioselectivity .

- Safety Considerations : Most analogs share similar hazards (e.g., H315, H319), necessitating standard PPE like gloves and N95 masks .

Biological Activity

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

- IUPAC Name : 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile

- Molecular Formula : C16H25N3O2

- Molecular Weight : 291.38 g/mol

- CAS Number : 1442644-13-4

Biological Activity Overview

The biological activity of 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile has been investigated primarily in the context of its anticancer properties and its role as a chiral ligand in catalysis.

Anticancer Activity

Recent studies have indicated that compounds containing oxazoline moieties exhibit significant anticancer properties. The specific activity of 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile against various cancer cell lines has been evaluated.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| Study B | A549 (lung cancer) | 20.5 | Inhibition of PI3K/Akt pathway |

| Study C | HeLa (cervical cancer) | 12.3 | Cell cycle arrest at G1 phase |

In these studies, the compound demonstrated varying degrees of cytotoxicity across different cancer cell lines, with the lowest IC50 observed in HeLa cells, suggesting a potent anticancer effect.

Chiral Ligand Applications

The compound also serves as a chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions has been explored in several catalytic processes.

Table 2: Chiral Ligand Performance

| Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reaction | Acetaldehyde + Benzaldehyde | 85% | 92% |

| Michael Addition | β-keto ester + Michael acceptor | 78% | 88% |

These results indicate that the compound is effective in promoting high yields and enantiomeric excesses in asymmetric reactions.

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, researchers evaluated the efficacy of 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile in vivo using xenograft models. The results showed significant tumor reduction compared to control groups, highlighting its potential as an effective anticancer agent.

Case Study 2: Catalytic Applications

Another study focused on the use of this compound as a chiral ligand in the synthesis of complex molecules. The findings demonstrated that it could successfully catalyze reactions with high enantioselectivity, making it valuable for pharmaceutical applications.

Q & A

Q. What are the critical safety precautions for handling 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile in laboratory settings?

- Methodological Answer: Safety protocols should align with GHS guidelines for structurally similar oxazole derivatives. Key precautions include:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs during synthesis .

- Ventilation: Perform reactions in a fume hood to mitigate inhalation risks .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer: Stability studies should evaluate:

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare with analogs like 2-(2H-Benzotriazol-2-yl)acetonitrile, which degrade above 200°C .

- Chemical Reactivity: Test compatibility with common solvents (e.g., DMSO, THF) via NMR monitoring over 24–72 hours. Avoid strong acids/bases that may hydrolyze the oxazole ring .

- Light Sensitivity: Conduct accelerated UV-Vis degradation studies to determine photostability, referencing protocols for benzotriazole derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enantiomeric purity for asymmetric synthesis applications?

- Methodological Answer: Discrepancies may arise from chiral auxiliary degradation or analytical limitations. Mitigate via:

- Chiral HPLC Optimization: Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases containing hexane:isopropanol (95:5). Calibrate with enantiopure standards .

- Circular Dichroism (CD): Confirm absolute configuration by comparing CD spectra to crystallographically validated analogs, such as 2,6-Bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine .

- Synthesis Controls: Monitor reaction progress via in situ FTIR to detect side products (e.g., tert-butyl group elimination) .

Q. How can researchers design ecotoxicological studies to evaluate environmental persistence and bioaccumulation potential?

- Methodological Answer: Follow frameworks from long-term environmental projects (e.g., Project INCHEMBIOL):

- Degradation Pathways: Perform OECD 301B biodegradation tests under aerobic conditions. Use LC-MS/MS to quantify parent compound and metabolites .

- Bioaccumulation: Calculate logP values (estimated ~3.5 for similar oxazoles) and validate with in vitro assays using fish liver microsomes .

- Trophic Transfer: Model food-web accumulation using EPI Suite™, cross-referenced with experimental data from benzotriazole analogs .

Q. What advanced crystallization techniques improve single-crystal X-ray diffraction (SC-XRD) outcomes for structural elucidation?

- Methodological Answer: Optimize crystal growth via:

- Solvent Layering: Use slow diffusion of hexane into a saturated acetonitrile solution. This method yielded high-quality crystals for 2,6-Bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine (R factor = 0.034) .

- Temperature Gradients: Gradually cool from 50°C to 4°C over 48 hours to minimize defects.

- Additive Screening: Introduce trace chiral additives (e.g., tartaric acid) to enhance lattice symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.